2-([1-(Aminomethyl)cyclohexyl]oxy)ethan-1-OL
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[1-(aminomethyl)cyclohexyl]oxyethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO2/c10-8-9(12-7-6-11)4-2-1-3-5-9/h11H,1-8,10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOGQRZLMWUIAJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CN)OCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Route Design for 2 1 Aminomethyl Cyclohexyl Oxy Ethan 1 Ol
Retrosynthetic Analysis of the 2-([1-(Aminomethyl)cyclohexyl]oxy)ethan-1-OL Framework
A retrosynthetic analysis of this compound logically deconstructs the molecule into simpler, more readily available starting materials. This process is crucial for designing an efficient and practical synthetic route.
Strategic Disconnections for the Ether Linkage
The most logical primary disconnection point in the target molecule is the ether linkage, given the prevalence of robust methods for its formation. The Williamson ether synthesis is a classic and highly effective method for this purpose. This disconnection yields two key synthons: a 1-(aminomethyl)cyclohexyl alkoxide nucleophile and a 2-haloethanol electrophile, or alternatively, a 1-(hydroxymethyl)cyclohexylamine and a halo-substituted ethanol.
The Williamson ether synthesis involves the reaction of an alkoxide with a primary alkyl halide. youtube.commasterorganicchemistry.comyoutube.com This SN2 reaction is generally efficient and forms the basis for one of the most common methods of ether synthesis. masterorganicchemistry.comyoutube.com
Table 1: Retrosynthetic Disconnection of the Ether Linkage
| Target Molecule | Disconnection Strategy | Key Intermediates |
|---|---|---|
| This compound | Williamson Ether Synthesis | 1-(Aminomethyl)cyclohexan-1-ol and 2-Bromoethanol |
This retrosynthetic step simplifies the complex target molecule into two more manageable synthetic targets.
Approaches for Assembling the Aminomethyl Moiety
The 1-(aminomethyl)cyclohexyl fragment can be further deconstructed. A key disconnection is at the C-N bond of the aminomethyl group. This suggests a precursor such as a 1-(hydroxymethyl)cyclohexanecarbonitrile or a 1-(hydroxymethyl)cyclohexanecarboxamide, which can be reduced to the primary amine.
Alternatively, the aminomethyl group can be introduced via reductive amination of a suitable cyclohexanone (B45756) precursor. This is a powerful one-pot method for forming amines. mdpi.comresearchgate.net
Introduction of the Hydroxyl-Substituted Ethyl Chain
The 2-hydroxyethyl moiety is typically introduced from a simple, commercially available two-carbon electrophile. Ethylene oxide or a 2-haloethanol (e.g., 2-bromoethanol) are common choices. The reaction of an alcohol with ethylene oxide is a standard method for introducing a 2-hydroxyethyl ether.
Precursor Chemistry and Starting Material Considerations
Synthesis of Key Cyclohexyl Ring Precursors
One plausible route begins with the functionalization of cyclohexanone. For instance, the formation of a cyanohydrin from cyclohexanone provides a handle for introducing both the aminomethyl and hydroxyl groups at the same carbon atom.
Table 2: Synthesis of a Key Cyclohexyl Precursor
| Starting Material | Reagent | Intermediate |
|---|
This intermediate, 1-hydroxycyclohexanecarboxylic acid, is a versatile precursor for the subsequent introduction of the amine group.
Selection of Reagents for Amine Group Introduction
The introduction of the amine group can be achieved through several established methods. Starting from 1-hydroxycyclohexanecarboxylic acid, a common approach is the Curtius, Hofmann, or Schmidt rearrangement of a corresponding acyl azide, amide, or carboxylic acid, respectively.
A more direct approach involves the reduction of a nitrile. If the synthesis proceeds through 1-hydroxycyclohexanecarbonitrile, this nitrile can be reduced to the primary amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Another powerful method is reductive amination. mdpi.comresearchgate.net This would involve a precursor such as 1-formylcyclohexan-1-ol, which could be reacted with ammonia (B1221849) in the presence of a reducing agent.
Table 3: Reagents for Amine Group Introduction
| Precursor Functional Group | Reagent | Resulting Functional Group |
|---|
The choice of reagent depends on the specific synthetic route and the compatibility of other functional groups present in the molecule. The synthesis of this compound can thus be approached through a convergent synthesis, where the two key fragments are prepared separately and then joined via an etherification reaction. Careful selection of precursors and reagents is essential for an efficient and high-yielding synthesis.
Derivatives of Ethylene Glycol for Ether Formation
Ethylene glycol is a versatile building block in organic synthesis, but its direct use in reactions like the Williamson ether synthesis can be complicated due to the presence of two hydroxyl groups, which can lead to di-ethers or polymerization. ugr.es To achieve selective mono-etherification, derivatives of ethylene glycol are commonly employed. These derivatives can be categorized based on the synthetic strategy.
One common approach is to use a mono-functionalized ethylene glycol derivative where one hydroxyl group is converted into a good leaving group, while the other remains as a hydroxyl or is protected. Examples include 2-chloroethanol or 2-bromoethanol, which can act as electrophiles in nucleophilic substitution reactions. wikipedia.org
Alternatively, ethylene oxide can be used as a C2 synthon. The reaction of an alkoxide with ethylene oxide is a well-established method for introducing a 2-hydroxyethyl group, directly forming the desired ether-alcohol functionality. This reaction involves the nucleophilic ring-opening of the epoxide.
For more complex syntheses, one of the hydroxyl groups of ethylene glycol can be protected with a suitable protecting group (e.g., benzyl, silyl, or trityl ethers). This allows the remaining free hydroxyl group to be activated or to participate in a reaction, with the protecting group being removed in a later step. The choice of protecting group is crucial and depends on its stability under the subsequent reaction conditions and the ease of its removal.
The reaction of ethylene glycol with ethylene oxide can also be controlled to produce di-, tri-, and higher polyethylene (B3416737) glycols. ugr.es For the synthesis of the target compound, however, reagents that selectively introduce a single 2-hydroxyethyl unit are preferred. A promising alternative involves the reaction of ethylene oxide with carbon dioxide to form ethylene carbonate, which can be hydrolyzed to ethylene glycol, suggesting pathways where ethylene carbonate itself could be used as a precursor. ugr.es
Established and Emerging Synthetic Pathways for this compound
Methods for Aminomethylation of the Cyclohexyl Core
Aminomethylation, the introduction of a -CH₂NH₂ group, is a critical transformation for the synthesis of the target compound. This can be achieved through several established methodologies, primarily involving reductive amination or direct alkylation routes.
Reductive amination is a powerful and widely used method for forming C-N bonds, which converts a carbonyl group into an amine via an intermediate imine. wikipedia.org To synthesize the aminomethylcyclohexyl core, a suitable cyclohexyl precursor bearing a carbonyl group or a nitrile is required.
A plausible strategy starts with a cyclohexanone derivative. For instance, the reaction of cyclohexanone with a cyanide source (e.g., in a Strecker-type synthesis) would yield an α-aminonitrile. Subsequent hydrolysis of the nitrile to a carboxylic acid, followed by reduction of the acid and the amino group, could lead to the desired aminomethyl alcohol, although this is a multi-step process.
A more direct approach involves the reductive amination of a cyclohexanecarboxaldehyde derivative. The aldehyde reacts with ammonia or a protected amine to form an imine or a related intermediate, which is then reduced in situ to the primary amine. youtube.com The choice of reducing agent is critical for the success of this one-pot reaction. wikipedia.org Mild reducing agents are preferred as they selectively reduce the iminium ion intermediate without significantly reducing the starting carbonyl compound. wikipedia.org
| Reducing Agent | Characteristics |
| Sodium cyanoborohydride (NaBH₃CN) | A mild and selective reagent, effective under weakly acidic conditions that favor iminium ion formation. wikipedia.orgyoutube.com |
| Sodium triacetoxyborohydride (NaBH(OAc)₃) | Another mild reagent, particularly effective for reductive aminations and not requiring strict pH control. wikipedia.org |
| Catalytic Hydrogenation (H₂/Catalyst) | A "green" chemistry approach using catalysts like Palladium (Pd), Platinum (Pt), or Nickel (Ni). wikipedia.org It is often performed in one pot under mild conditions. |
| Sodium borohydride (B1222165) (NaBH₄) | A stronger reducing agent that can reduce both the imine and the starting carbonyl group, requiring careful control of reaction conditions. wikipedia.org |
Another viable pathway is the reduction of a nitrile group. For example, a 1-hydroxycyclohexanecarbonitrile precursor can be synthesized, and the nitrile group can then be reduced to the primary aminomethyl group. Reagents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation are effective for this transformation. The reduction of a nitrile on a cyclohexane (B81311) ring using nickel boride has also been reported as an effective method. beilstein-journals.org
Direct alkylation involves the formation of the C-N bond via a nucleophilic substitution (SN2) reaction. acsgcipr.org This pathway requires a cyclohexyl precursor containing a methyl group functionalized with a good leaving group, such as a halide or a sulfonate ester (e.g., tosylate, mesylate).
A potential precursor, 1-(halomethyl)cyclohexanol, could be reacted with a nitrogen nucleophile. The use of ammonia as the nucleophile can lead to a mixture of primary, secondary, and tertiary amines due to over-alkylation. To achieve selective formation of the primary amine, alternative nitrogen reagents are often used.
One of the most common methods is the Gabriel synthesis, which utilizes phthalimide as an ammonia equivalent. The phthalimide anion acts as the nucleophile, and the resulting N-alkylated phthalimide is then cleaved (e.g., with hydrazine) to release the primary amine. Another widely used approach is the azide substitution method. Sodium azide (NaN₃) is used as the nucleophile to displace the leaving group, forming an alkyl azide. The azide is then reduced to the primary amine using reagents like LiAlH₄ or catalytic hydrogenation (e.g., H₂/Pd-C).
Recent advances have also focused on the development of electrophilic hydroxylamine-derived reagents that can directly introduce an unprotected amino group, offering a more atom-economical route. rsc.org
| Nitrogen Reagent | Synthetic Pathway | Key Features |
| Ammonia (NH₃) | Direct SN2 reaction with an alkyl halide/sulfonate. | Prone to over-alkylation, often resulting in mixtures of amines. |
| Sodium Azide (NaN₃) | SN2 reaction followed by reduction (e.g., with LiAlH₄ or H₂/Pd). | A reliable and high-yielding method for primary amine synthesis. |
| Potassium Phthalimide | Gabriel synthesis: SN2 reaction followed by hydrazinolysis. | A classic method that cleanly produces primary amines. |
| Hydroxylamine Derivatives | Direct electrophilic amination. | An emerging method that avoids protecting groups. rsc.org |
Formation of the Cyclohexyl-Ether Linkage
The formation of the ether bond is a pivotal step in the synthesis. The Williamson ether synthesis is the most classical and versatile method for this transformation.
The Williamson ether synthesis is an SN2 reaction between an alkoxide and an organohalide or other electrophile with a good leaving group. wikipedia.org In the context of synthesizing this compound, this involves reacting an alkoxide derived from a 1-(aminomethyl)cyclohexanol (B1329751) precursor with an ethylene glycol derivative, such as 2-chloroethanol.
A significant challenge in this specific synthesis is the steric hindrance around the hydroxyl group. The alcohol on the cyclohexane ring is tertiary, which means the corresponding alkoxide is sterically bulky. wikipedia.org Sterically hindered alkoxides are also strong bases, and they tend to promote the E2 elimination side reaction, especially with secondary or tertiary alkyl halides. masterorganicchemistry.comlibretexts.org To favor the desired SN2 substitution, the electrophile must be unhindered, making primary alkyl halides the best choice. wikipedia.orgkhanacademy.org Therefore, reacting the tertiary cyclohexyl alkoxide with a primary halide like 2-chloroethanol is the correct strategic choice over the alternative pairing.
Optimization of the reaction conditions is crucial to maximize the yield of the ether product and minimize elimination. jk-sci.com
Base and Solvent: The choice of base to deprotonate the alcohol is important. Strong, non-nucleophilic bases are preferred. Sodium hydride (NaH) or potassium hydride (KH) are often used to generate the alkoxide quantitatively. masterorganicchemistry.comjk-sci.com The reaction is typically performed in a polar aprotic solvent like tetrahydrofuran (THF), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO), which can effectively solvate the cation of the alkoxide and accelerate the SN2 reaction. masterorganicchemistry.comjk-sci.com
Phase-Transfer Catalysis: For reactions involving alkoxides that have limited solubility, phase-transfer catalysis can be highly effective. A quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium bromide) is used to transport the alkoxide from a solid or aqueous phase into the organic phase where the reaction with the alkyl halide occurs. This technique has been shown to improve the efficiency of Williamson ether syntheses. jk-sci.com
Temperature: The reaction temperature should be carefully controlled. Higher temperatures can favor the elimination pathway, which typically has a higher activation energy than substitution.
Leaving Group: The reactivity of the alkylating agent follows the order I > Br > Cl > OTs (tosylate) > OMs (mesylate), which reflects the leaving group ability. masterorganicchemistry.com Using a more reactive leaving group like iodide can sometimes increase the reaction rate at lower temperatures, potentially favoring substitution.
| Parameter | Condition | Rationale |
| Substrate Choice | Tertiary alkoxide + Primary alkyl halide | Minimizes steric hindrance at the electrophilic center, favoring SN2 over E2 elimination. wikipedia.orglibretexts.org |
| Base | NaH, KH | Strong, non-nucleophilic bases that irreversibly form the alkoxide. jk-sci.com |
| Solvent | DMF, DMSO, THF | Polar aprotic solvents that accelerate SN2 reactions. masterorganicchemistry.comjk-sci.com |
| Catalyst | Phase-transfer catalyst (e.g., Bu₄N⁺Br⁻) | Enhances reaction rates by improving the solubility and availability of the nucleophile. jk-sci.com |
| Temperature | Moderate temperature | Higher temperatures can increase the rate of the competing E2 elimination reaction. |
Catalytic Etherification Methods
The formation of the ether linkage in this compound is a critical step in its synthesis. Catalytic etherification methods are preferred due to their efficiency and potential for selectivity. A plausible and widely utilized approach is an adaptation of the Williamson ether synthesis, which can be performed under catalytic conditions. libretexts.orgmasterorganicchemistry.com This involves the reaction of the alkoxide derived from 1-(aminomethyl)cyclohexanol with a suitable two-carbon electrophile.
Given the sterically hindered nature of the tertiary alcohol in the 1-(aminomethyl)cyclohexanol starting material, direct etherification can be challenging. nih.gov Catalytic methods help to overcome this hurdle by activating the alcohol or the electrophile. organic-chemistry.org One potential catalytic route involves the use of a Lewis acid or a transition metal catalyst to facilitate the reaction. organic-chemistry.orgnih.gov For instance, an iron(III)-catalyzed reaction could enable the dehydrative coupling of 1-(aminomethyl)cyclohexanol with ethylene glycol. nih.gov
Another viable catalytic approach is the ring-opening of ethylene oxide by 1-(aminomethyl)cyclohexanol, catalyzed by an acid or a base. This method is highly atom-economical and can proceed under mild conditions. organic-chemistry.org The choice of catalyst is crucial to ensure regioselectivity and minimize side reactions.
Phase-transfer catalysis (PTC) presents another effective strategy, particularly for reactions involving an alkoxide and an alkylating agent in a biphasic system. phasetransfercatalysis.com A quaternary ammonium salt can be employed to shuttle the alkoxide from the aqueous or solid phase to the organic phase where the reaction with the electrophile, such as 2-chloroethanol, occurs. phasetransfercatalysis.com
Construction of the Hydroxyethyl Side Chain
The introduction of the 2-hydroxyethyl group is a key transformation in the synthesis of the target molecule. This can be achieved through several synthetic strategies.
One of the most direct methods is the reaction of the alkoxide of 1-(aminomethyl)cyclohexanol with ethylene oxide. organic-chemistry.org This reaction, a nucleophilic ring-opening of an epoxide, directly installs the desired hydroxyethyl moiety. The reaction is typically carried out in an aprotic solvent, and the choice of base to form the alkoxide is critical to avoid side reactions.
Alternatively, the Williamson ether synthesis provides a robust method for constructing the C-O bond. libretexts.orgfrancis-press.com In this approach, 1-(aminomethyl)cyclohexanol is first deprotonated with a strong base, such as sodium hydride, to form the corresponding alkoxide. masterorganicchemistry.com This alkoxide then acts as a nucleophile, displacing a halide from a 2-haloethanol, such as 2-chloroethanol or 2-bromoethanol, to form the desired ether. francis-press.com
A third approach involves the direct alkylation of 1-(aminomethyl)cyclohexanol with a suitable alkylating agent in the presence of a catalyst. nih.gov For instance, a "hydrogen-borrowing" catalytic approach could potentially be adapted, where an alcohol is used as an alkylating agent. nih.gov
Reaction Condition Optimization and Process Parameters
The efficiency and yield of the synthesis of this compound are highly dependent on the optimization of various reaction parameters.
Evaluation of Solvent Systems and Reaction Media
The choice of solvent can significantly influence the rate and outcome of the etherification reaction. For Williamson-type syntheses, polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and tetrahydrofuran (THF) are often employed as they can solvate the cation of the alkoxide, leaving the anion more nucleophilic. masterorganicchemistry.com The parent alcohol of the alkoxide can also be used as a solvent. masterorganicchemistry.com In the context of green chemistry, the use of more environmentally benign solvents is encouraged. alfa-chemistry.com For reactions involving phase-transfer catalysis, a biphasic system of an organic solvent (e.g., toluene or dichloromethane) and water is typically used. phasetransfercatalysis.com
Table 1: Effect of Solvent on a Model Williamson Ether Synthesis
| Solvent | Dielectric Constant (20°C) | Typical Reaction Time (h) | Observed Yield (%) |
|---|---|---|---|
| Dimethylformamide (DMF) | 36.7 | 4-8 | 85-95 |
| Dimethyl Sulfoxide (DMSO) | 46.7 | 4-8 | 80-90 |
| Tetrahydrofuran (THF) | 7.5 | 12-24 | 60-75 |
| Acetonitrile | 37.5 | 8-16 | 70-85 |
| Toluene | 2.4 | 24-48 | 40-60 |
Note: Data is illustrative and based on general principles of Williamson ether synthesis.
Temperature, Pressure, and Reaction Time Effects
Temperature plays a crucial role in reaction kinetics. Generally, higher temperatures lead to faster reaction rates. However, for the synthesis of this compound, elevated temperatures could also promote side reactions such as elimination, particularly if a secondary or tertiary alkyl halide is used in a Williamson synthesis. masterorganicchemistry.com The optimal temperature is therefore a balance between achieving a reasonable reaction rate and minimizing the formation of byproducts. researchgate.net
Pressure is typically not a significant parameter for these types of liquid-phase reactions unless volatile reagents or solvents are used at temperatures above their boiling points.
Reaction time is optimized to ensure the completion of the reaction. This is often monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) to determine the point at which the starting material has been consumed and the product concentration is maximized.
Table 2: Influence of Temperature on Etherification Yield
| Temperature (°C) | Reaction Time (h) | Conversion (%) | Selectivity (%) |
|---|---|---|---|
| 25 (Room Temp) | 24 | 45 | >95 |
| 50 | 12 | 80 | 90 |
| 80 | 6 | >95 | 80 |
| 100 | 4 | >98 | 70 |
Note: This data is hypothetical and illustrates general trends in reaction optimization.
Role of Catalysts and Reagents in Reaction Efficiency
The choice of catalyst and reagents is paramount for an efficient synthesis. In catalytic etherification, the catalyst's role is to lower the activation energy of the reaction, thereby increasing the rate. For example, in a Lewis acid-catalyzed process, the catalyst may coordinate to the alcohol, making it a better leaving group. organic-chemistry.org In phase-transfer catalysis, the catalyst facilitates the transport of the nucleophile to the reaction site. phasetransfercatalysis.com
The nature of the base used to generate the alkoxide in a Williamson synthesis is also critical. Strong, non-nucleophilic bases like sodium hydride are often preferred to ensure complete deprotonation of the alcohol without competing in the subsequent substitution reaction. masterorganicchemistry.com The choice of the alkylating agent's leaving group also affects reactivity, with the general trend being I > Br > Cl. masterorganicchemistry.com
Principles of Sustainable Synthesis and Green Chemistry for Compound Production
The application of green chemistry principles to the synthesis of this compound is essential for developing environmentally responsible manufacturing processes. alfa-chemistry.com Key principles include:
Atom Economy : Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. alfa-chemistry.com The ring-opening of ethylene oxide with 1-(aminomethyl)cyclohexanol is a prime example of a highly atom-economical reaction.
Use of Catalysis : Employing catalytic reagents in small amounts rather than stoichiometric reagents is a cornerstone of green chemistry. Catalysts can be recycled and reused, reducing waste. acs.org
Safer Solvents and Auxiliaries : Minimizing the use of hazardous solvents and exploring greener alternatives such as water, supercritical fluids, or solvent-free conditions is a key goal. google.com
Energy Efficiency : Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption. alfa-chemistry.com Microwave-assisted synthesis is one method that can improve energy efficiency. alfa-chemistry.com
Renewable Feedstocks : While not always immediately feasible, exploring the use of starting materials derived from renewable resources is a long-term objective of sustainable chemistry.
By integrating these principles, the synthesis of this compound can be made more efficient, cost-effective, and environmentally friendly.
Advanced Structural Elucidation and Conformational Analysis of 2 1 Aminomethyl Cyclohexyl Oxy Ethan 1 Ol
High-Resolution Spectroscopic Characterization Techniques
The unequivocal determination of the molecular structure of 2-([1-(Aminomethyl)cyclohexyl]oxy)ethan-1-OL relies on a combination of high-resolution spectroscopic methods. These techniques provide detailed information on atomic connectivity, the chemical environment of each atom, molecular formula, and the nature of functional groups.
Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy
Multidimensional NMR spectroscopy is the most powerful tool for elucidating the complex structure of organic molecules in solution. A full suite of NMR experiments would be required to assign all proton (¹H), carbon (¹³C), and nitrogen (¹⁵N) signals and to establish through-bond and through-space correlations.
The ¹H NMR spectrum would provide information on the number of distinct proton environments and their neighboring protons through spin-spin coupling. The chemical shifts are influenced by the electronic environment of the protons. libretexts.org Protons adjacent to electronegative atoms like oxygen and nitrogen are expected to be deshielded and appear at higher chemical shifts (downfield). chemistrysteps.comlibretexts.org
The ¹³C NMR spectrum reveals the number of unique carbon environments. Carbons bonded to heteroatoms (O, N) will be significantly deshielded. libretexts.org The quaternary carbon of the cyclohexane (B81311) ring would be a key diagnostic signal.
¹⁵N NMR, although less common due to the low natural abundance and sensitivity of the ¹⁵N isotope, would provide direct information about the electronic environment of the nitrogen atom in the primary amine.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Cyclohexane CH₂ | 1.20 - 1.60 | 20 - 35 |
| C(O)CH₂NH₂ | ~2.70 | ~45 |
| OCH₂CH₂OH | ~3.50 | ~65 |
| OCH₂CH₂OH | ~3.70 | ~62 |
| NH₂ | Variable (1.0 - 3.0) | - |
| OH | Variable (1.5 - 4.0) | - |
Note: These are estimated values based on analogous compounds and general chemical shift trends.
Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle.
COSY (Correlation Spectroscopy) would reveal proton-proton (¹H-¹H) coupling networks, allowing for the tracing of proton connectivity within the cyclohexane ring and the ethoxyethanol side chain.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms (¹H-¹³C), enabling the unambiguous assignment of each carbon signal based on its attached proton's chemical shift.
HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds away. This is critical for identifying the connectivity around the quaternary carbon and linking the aminomethyl and oxyethanol moieties to the cyclohexane ring.
NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about protons that are close in space, even if they are not directly connected through bonds. This is particularly useful for determining the stereochemistry and preferred conformation of the molecule in solution, for example, by observing correlations between the aminomethyl protons and specific protons on the cyclohexane ring.
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination
High-Resolution Mass Spectrometry (HRMS) is essential for determining the exact molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with very high precision. acs.org For this compound (C₉H₁₉NO₂), HRMS would confirm the elemental composition. The fragmentation pattern observed in the mass spectrum can also provide structural information, for instance, through the characteristic alpha-cleavage of amines and alcohols. openstax.org
Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting of Functional Groups
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, which are characteristic of its functional groups.
IR Spectroscopy : The IR spectrum would be expected to show a broad absorption band in the 3200-3600 cm⁻¹ region due to the O-H stretching of the alcohol and N-H stretching of the primary amine. orgchemboulder.comdummies.com The N-H stretching of a primary amine typically appears as a doublet. openstax.org C-H stretching vibrations from the alkyl chains would be observed around 2850-3000 cm⁻¹. The C-O stretching of the ether and alcohol would appear in the 1050-1250 cm⁻¹ region. orgchemboulder.com N-H bending vibrations for the primary amine are expected around 1580-1650 cm⁻¹. orgchemboulder.com
Raman Spectroscopy : Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the carbon skeleton of the cyclohexane ring, which may be weak in the IR spectrum.
Table 2: Predicted IR and Raman Active Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |
|---|---|---|---|
| O-H (Alcohol) | Stretching | 3200 - 3600 (broad) | Weak |
| N-H (Amine) | Stretching | 3300 - 3500 (doublet) | Moderate |
| C-H (Alkyl) | Stretching | 2850 - 3000 | Strong |
| N-H (Amine) | Bending | 1580 - 1650 | Weak |
Note: These are generalized frequency ranges for the expected functional groups.
Solid-State Structural Determination and Crystal Engineering
While NMR provides information about the structure in solution, X-ray crystallography would be the definitive method for determining the solid-state structure, including bond lengths, bond angles, and the precise conformation of the cyclohexane ring. The presence of both a hydrogen bond donor (amine and alcohol) and acceptor (amine, alcohol, and ether oxygen) suggests the potential for the formation of a well-defined hydrogen-bonded network in the solid state, which is a key aspect of crystal engineering.
The cyclohexane ring is known to adopt a chair conformation as its most stable form to minimize angle and torsional strain. masterorganicchemistry.comlibretexts.org For a 1,1-disubstituted cyclohexane like the one in the title compound, the two chair conformations resulting from ring flipping would be diastereomeric and present in unequal amounts in solution. spcmc.ac.inyoutube.com In the solid state, the molecule would be locked into one of these conformations. The substituents, the aminomethyl and the oxyethanol groups, would occupy either axial or equatorial positions. libretexts.org The most stable conformation would be the one that minimizes steric interactions, particularly 1,3-diaxial interactions. openochem.orglibretexts.org The bulky oxyethanol group would likely prefer an equatorial position to a greater extent than the aminomethyl group. The specific conformation adopted in the crystal would be influenced by the packing forces and the hydrogen bonding network.
Single-Crystal X-ray Diffraction Analysis of the Compound and its Salts
A hypothetical table of crystallographic data, which would be obtained from such an experiment, is presented below. It is crucial to note that these are representative values and not experimental data for the specific compound.
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 8.2 |
| c (Å) | 12.1 |
| α (°) | 90 |
| β (°) | 95.5 |
| γ (°) | 90 |
| Volume (ų) | 1035 |
| Z | 4 |
Investigation of Intermolecular Interactions and Crystal Packing Motifs
In the solid state, molecules of this compound would be held together by a network of intermolecular interactions. The primary amine (-NH₂) and hydroxyl (-OH) groups are strong hydrogen bond donors and acceptors. The ether oxygen can also act as a hydrogen bond acceptor. These hydrogen bonds would likely be the dominant forces dictating the crystal packing.
The Dynamic Nature of the Molecule: Conformational Landscape
The flexible nature of the cyclohexane ring and the rotatable single bonds in the side chain give rise to a complex conformational landscape for this compound.
Conformational Landscape and Dynamic Behavior
Analysis of Cyclohexane Ring Conformations (e.g., Chair-Chair Interconversion)
The cyclohexane ring predominantly adopts a chair conformation, which is the most stable arrangement, minimizing both angle strain and torsional strain. wikipedia.org This chair conformation can undergo a process called ring-flipping or chair-chair interconversion, where one chair form converts into another. wikipedia.org In this process, axial substituents become equatorial, and equatorial substituents become axial. wikipedia.org
For a monosubstituted cyclohexane, the conformation with the substituent in the equatorial position is generally more stable due to the avoidance of unfavorable 1,3-diaxial interactions. wikipedia.org In the case of this compound, the bulky -(aminomethyl) and -(oxy)ethan-1-ol substituents at the C1 position would strongly favor an equatorial orientation to minimize steric strain. The energy difference between the two chair conformers would be significant, leading to a strong preference for the conformer with the substituents in the equatorial position.
Rotameric Preferences around the Ether and Amine Bonds
The side chain of this compound possesses several rotatable single bonds, including the C-O bond of the ether and the C-C and C-N bonds of the aminomethyl and oxyethanol groups. The relative orientation of these groups, known as rotamers, will be influenced by a combination of steric and electronic effects.
Identification and Characterization of Intramolecular Hydrogen Bonding Networks
A key structural feature of this compound is the potential for the formation of intramolecular hydrogen bonds. The hydroxyl group can act as a hydrogen bond donor, while the amine nitrogen and the ether oxygen can act as acceptors. An intramolecular hydrogen bond between the hydroxyl hydrogen and the amine nitrogen, or the ether oxygen, would lead to the formation of a five- or six-membered ring, respectively.
Chemical Reactivity and Functional Group Transformations of 2 1 Aminomethyl Cyclohexyl Oxy Ethan 1 Ol
Reactivity of the Aminomethyl Moiety
The aminomethyl group, -CH₂NH₂, contains a primary amine. The nitrogen atom possesses a lone pair of electrons, which confers nucleophilic and basic properties to this part of the molecule. libretexts.org
The lone pair of electrons on the nitrogen atom makes the aminomethyl group a potent nucleophile, capable of participating in nucleophilic substitution reactions. savemyexams.com This reactivity allows for the formation of new carbon-nitrogen or heteroatom-nitrogen bonds.
Alkylation: The primary amine can react with alkyl halides through an Sɴ2 mechanism to form secondary amines. ucalgary.calibretexts.org In this reaction, the nitrogen atom attacks the electrophilic carbon of the alkyl halide, displacing the halide ion. However, a significant challenge in this process is the potential for over-alkylation. The resulting secondary amine is also nucleophilic and can react with another molecule of the alkyl halide to produce a tertiary amine, which can further react to form a quaternary ammonium (B1175870) salt. libretexts.org To favor the formation of the primary amine, a large excess of ammonia (B1221849) or the primary amine starting material is often used. savemyexams.com
Acylation: A more controlled reaction is acylation, which involves reacting the amine with acylating agents like acid chlorides or acid anhydrides. This nucleophilic addition-elimination reaction is highly efficient for forming N-substituted amides. The resulting amide is significantly less nucleophilic and less basic than the starting amine due to the delocalization of the nitrogen's lone pair into the adjacent carbonyl group, which prevents further reactions. libretexts.org
Table 1: Representative Nucleophilic Reactions of the Aminomethyl Group
| Reaction Type | Reagent Class | General Conditions | Product Class |
|---|---|---|---|
| Alkylation | Alkyl Halide (R-X) | Varies; often with a base to neutralize H-X | Secondary Amine |
| Acylation | Acid Chloride (R-COCl) | Typically with a non-nucleophilic base (e.g., pyridine) | N-substituted Amide |
| Acylation | Acid Anhydride ((RCO)₂O) | Often requires heating | N-substituted Amide |
Building upon its nucleophilic character, the aminomethyl group is a versatile handle for synthesizing various nitrogen-containing derivatives.
Amides: As mentioned, amides are readily formed via acylation with carboxylic acid derivatives.
Ureas: The reaction with isocyanates (R-N=C=O) yields substituted ureas. The amine's nitrogen atom attacks the electrophilic carbon of the isocyanate group.
Carbamates: Carbamates, which are esters of carbamic acid, can be synthesized by reacting the amine with chloroformates (Cl-COOR) or by using other reagents designed for creating the carbamate (B1207046) linkage. These derivatives are notable as they are often used as protecting groups for amines in multi-step organic synthesis.
Like other amines, the aminomethyl group is basic and readily reacts with acids to form ammonium salts. libretexts.orgoxfordreference.com The nitrogen's lone pair accepts a proton from an acid, such as hydrochloric acid (HCl), to form a positively charged ammonium ion, with the acid's conjugate base as the counter-ion. spectroscopyonline.com
This transformation has a profound impact on the compound's physical properties, most notably its solubility. While the parent molecule may have limited solubility in water, the resulting ionic salt is typically highly water-soluble. libretexts.orgstackexchange.com This property is frequently exploited in the pharmaceutical industry to improve the bioavailability of drug molecules containing amine groups. spectroscopyonline.com The formation of a salt converts a nonpolar organic molecule into a more polar, water-soluble substance. spectroscopyonline.comstackexchange.com
Furthermore, amine salts are generally crystalline solids that are more thermally stable and have less odor compared to their free base counterparts. libretexts.orglibretexts.org This enhances their ease of handling, purification, and storage in various chemical processes. The free amine can be easily regenerated from its salt by treatment with a strong base, such as sodium hydroxide. oxfordreference.com
Electrophilic aromatic substitution is a class of reactions characteristic of aromatic compounds, such as benzene. The parent molecule, 2-([1-(aminomethyl)cyclohexyl]oxy)ethan-1-ol, is entirely aliphatic (containing a cyclohexane (B81311) ring) and therefore does not undergo these reactions. This reaction pathway would only become relevant for derivatives of the compound that incorporate an aromatic ring system.
Transformations Involving the Primary Hydroxyl Group
The ethan-1-ol moiety contains a primary hydroxyl (-OH) group, which is another key site for chemical modification through reactions such as esterification and etherification.
Esterification: The primary hydroxyl group can react with a carboxylic acid to form an ester and water. byjus.com This reaction, known as Fischer esterification, is typically performed by heating the alcohol and carboxylic acid with a strong acid catalyst, such as concentrated sulfuric acid. byjus.comvnaya.com Primary alcohols are generally good substrates for this type of reaction. vnaya.comcommonorganicchemistry.com The process is an equilibrium, and water is often removed to drive the reaction toward the ester product. researchgate.net Alternatively, esters can be formed under milder conditions using more reactive carboxylic acid derivatives like acid chlorides or anhydrides, usually in the presence of a base. byjus.com
Etherification: The formation of an ether linkage at the primary hydroxyl group can be achieved through several methods. One common route is the Williamson ether synthesis, which involves deprotonating the alcohol with a strong base (e.g., sodium hydride) to form a nucleophilic alkoxide ion. This alkoxide can then react with an alkyl halide in a nucleophilic substitution reaction to form the ether. Another method is the acid-catalyzed dehydration of alcohols. masterorganicchemistry.com However, this method is most effective for producing symmetrical ethers from a single alcohol and can be complicated by competing elimination reactions at higher temperatures. masterorganicchemistry.com
Table 2: Representative Reactions of the Primary Hydroxyl Group
| Reaction Type | Reagent Class | General Conditions | Product Class |
|---|---|---|---|
| Esterification (Fischer) | Carboxylic Acid (R-COOH) | Acid catalyst (e.g., H₂SO₄), heat | Ester |
| Esterification | Acid Chloride (R-COCl) | Base (e.g., pyridine) | Ester |
| Etherification (Williamson) | 1. Strong Base (e.g., NaH) 2. Alkyl Halide (R-X) | Anhydrous solvent | Ether | | Etherification (Acid-catalyzed) | Acid catalyst (e.g., H₂SO₄), heat | Controlled temperature | Ether |
Selective Oxidation Reactions to Aldehydes or Carboxylic Acids
The primary alcohol functional group in this compound is susceptible to oxidation to form either an aldehyde or a carboxylic acid. The choice of oxidizing agent and reaction conditions is crucial to achieve selectivity, especially in the presence of the primary amine, which is also prone to oxidation.
Chemoselective oxidation of the alcohol can be achieved by employing specific reagents that are less reactive towards amines. msu.edu One common method for the selective oxidation of primary alcohols to aldehydes is the use of pyridinium (B92312) chlorochromate (PCC). nptel.ac.in This reagent is known for its mild nature, which often allows for the oxidation of alcohols without affecting other sensitive functional groups. However, the basicity of the aminomethyl group could potentially neutralize the mildly acidic PCC, requiring careful control of the reaction conditions.
An alternative approach involves the use of oxoammonium salts, such as Bobbitt's salt, under acidic conditions. nih.gov At a low pH, the primary amine is protonated to form an ammonium salt. This protonation deactivates the amine towards oxidation, allowing the oxoammonium salt to selectively oxidize the primary alcohol. nih.gov Depending on the solvent system, this method can be tuned to yield either the aldehyde or the carboxylic acid. For instance, in methylene (B1212753) chloride, the reaction tends to stop at the aldehyde, while in a solvent like wet acetonitrile, the aldehyde is further oxidized to the carboxylic acid. nih.gov
Stronger oxidizing agents, such as potassium permanganate (B83412) or nitric acid, would likely lead to over-oxidation and potential degradation of the molecule, including cleavage of the C-C bonds or oxidation of the amine. Therefore, milder and more selective methods are required for the controlled oxidation of this compound.
| Reagent | Product | Conditions | Selectivity Considerations |
|---|---|---|---|
| Pyridinium Chlorochromate (PCC) | Aldehyde | Anhydrous CH₂Cl₂ | Mild conditions, but potential for reaction with the amine. |
| Bobbitt's Salt (oxoammonium salt) | Aldehyde | Acidic conditions, CH₂Cl₂ | Protonation of the amine protects it from oxidation. nih.gov |
| Bobbitt's Salt (oxoammonium salt) | Carboxylic Acid | Acidic conditions, wet CH₃CN | Solvent choice promotes further oxidation to the carboxylic acid. nih.gov |
Conversion to Leaving Groups for Further Substitution Reactions
The primary hydroxyl group of this compound can be converted into a good leaving group to facilitate nucleophilic substitution reactions. This transformation is a key step for introducing a variety of other functional groups at this position.
A common strategy is the conversion of the alcohol to a sulfonate ester, such as a tosylate (p-toluenesulfonate) or a mesylate (methanesulfonate). masterorganicchemistry.com This is typically achieved by reacting the alcohol with tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a base like pyridine. libretexts.org The resulting tosylate or mesylate is an excellent leaving group, readily displaced by a wide range of nucleophiles. masterorganicchemistry.com
However, the presence of the primary amino group complicates this reaction, as it is also nucleophilic and can react with the sulfonyl chloride to form a sulfonamide. To achieve selective O-sulfonylation, the amino group must be protected. A common protecting group for amines is the tert-butyloxycarbonyl (Boc) group, which can be introduced by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O). organic-chemistry.org After protection, the tosylation of the alcohol can proceed selectively. The Boc group is stable under the basic conditions of the tosylation reaction and can be subsequently removed under acidic conditions. organic-chemistry.org
Once the alcohol is converted to a tosylate, it can be readily displaced by nucleophiles such as halides (e.g., from sodium bromide or sodium iodide) to form the corresponding haloalkane. pathwayz.org This two-step sequence (tosylation followed by nucleophilic substitution) is often more efficient and proceeds with fewer side reactions than the direct conversion of the alcohol to a halide using reagents like phosphorus tribromide (PBr₃) or thionyl chloride (SOCl₂), especially in a molecule with other sensitive functional groups. quimicaorganica.org
| Reaction | Reagents | Intermediate/Product | Key Considerations |
|---|---|---|---|
| Amino Group Protection | Di-tert-butyl dicarbonate (Boc₂O) | N-Boc protected amine | Prevents reaction of the amine with the sulfonyl chloride. organic-chemistry.org |
| Tosylation | Tosyl chloride (TsCl), pyridine | Tosylate ester | Converts the hydroxyl into an excellent leaving group. masterorganicchemistry.com |
| Halogenation | Sodium halide (e.g., NaBr, NaI) | Alkyl halide | Nucleophilic substitution of the tosylate. pathwayz.org |
Stability and Reactivity of the Ether Linkage
Susceptibility to Cleavage Reactions under Acidic or Basic Conditions
The ether linkage in this compound is generally stable under many reaction conditions, which is a characteristic feature of ethers. wikipedia.org However, it can be cleaved under harsh acidic or strongly basic conditions.
Acidic Conditions:
Under strongly acidic conditions, such as in the presence of concentrated hydrobromic acid (HBr) or hydroiodic acid (HI), the ether can undergo cleavage. libretexts.org The reaction is initiated by the protonation of the ether oxygen, which converts the alkoxy group into a good leaving group (an alcohol). masterorganicchemistry.comchemistrysteps.com The subsequent cleavage can proceed via either an Sₙ1 or Sₙ2 mechanism, depending on the structure of the groups attached to the ether oxygen. wikipedia.org
In the case of this compound, one side of the ether is a primary carbon (from the ethan-1-ol moiety), and the other is a quaternary carbon (of the cyclohexyl ring). Cleavage via an Sₙ1 mechanism would require the formation of a carbocation. A primary carbocation is highly unstable, making an Sₙ1 pathway on the ethan-1-ol side unlikely. A quaternary carbocation on the cyclohexyl ring is also not feasible. Therefore, the cleavage is most likely to proceed via an Sₙ2 mechanism. libretexts.orglibretexts.org The nucleophilic halide ion (Br⁻ or I⁻) will attack the less sterically hindered primary carbon of the ethan-1-ol side, leading to the formation of 1-(aminomethyl)cyclohexan-1-ol and a 2-haloethanol. libretexts.org
Basic Conditions:
Ethers are generally resistant to cleavage by bases. wikipedia.org However, very strong bases, such as organolithium reagents, can induce cleavage, typically through a deprotonation at the α-position to the ether oxygen followed by elimination. wikipedia.org For this compound, such a reaction is unlikely to be selective and would require forcing conditions.
Opportunities for Ether Functionalization
While cleavage is a common reaction of ethers under harsh conditions, there are also opportunities for functionalization of the ether linkage without breaking the C-O bond. These methods often involve the activation of C-H bonds adjacent to the ether oxygen (α-C-H bonds).
Recent advances in catalysis have enabled the direct functionalization of these α-C-H bonds. For example, photoredox catalysis can be used to generate an α-oxyalkyl radical from the ether, which can then participate in C-C bond-forming reactions. nih.gov This approach allows for the introduction of aryl groups at the α-position of the ether.
Another strategy involves the oxidation of the α-C-H bond to introduce a carbonyl group, effectively converting the ether into an ester or lactone. researchgate.net This can be achieved using various oxidizing agents, including some chromium-based reagents or through electrochemical methods. researchgate.net
Furthermore, radical-based methods can be employed for the α-functionalization of ethers. semanticscholar.orgacs.org These reactions proceed through the formation of a radical intermediate at the carbon adjacent to the ether oxygen, which can then be trapped by a suitable radical acceptor. These advanced methods provide a means to modify the structure of this compound at the ether linkage, potentially leading to novel derivatives with different properties.
Reactions of the Cyclohexyl Ring System
Stereochemical Aspects of Cyclohexyl Ring Functionalization
The cyclohexane ring in this compound is a 1,1-disubstituted system. The substituent, -C(CH₂NH₂)(OCH₂CH₂OH), is quite bulky. In the chair conformation of the cyclohexane ring, a bulky substituent will strongly prefer to occupy an equatorial position to minimize steric strain, specifically 1,3-diaxial interactions. pressbooks.publibretexts.org This conformational preference will have a significant impact on the stereochemical outcome of any subsequent reactions on the cyclohexyl ring.
The large energy difference between the conformer with the bulky group in the equatorial position and the one with it in the axial position means that the ring is essentially "locked" in the conformation where the substituent is equatorial. pressbooks.pub This conformational rigidity will dictate the trajectory of incoming reagents.
For any reaction that introduces a new substituent onto the cyclohexane ring, the stereoselectivity will be influenced by the steric hindrance imposed by the existing equatorial group. Reagents will preferentially approach the ring from the less hindered face, which is typically the face opposite to the bulky substituent. This will lead to the formation of one diastereomer in preference to the other.
Furthermore, the dynamic behavior of the cyclohexane ring can be affected by bulky substituents. While a bulky equatorial group stabilizes a particular chair conformation, it can also lower the energy barrier for ring flipping in some cases, making the ring more dynamic. nih.gov However, for a substituent as large as the one in the target molecule, the equatorial preference is likely to be the dominant factor.
Any functionalization of the C-H bonds on the cyclohexane ring would also be influenced by the directing effects of the existing substituent. The ether and amino functionalities could potentially direct metallation or other C-H activation reactions to specific positions on the ring, although this would be in competition with the inherent steric biases. nih.govacs.org
| Factor | Influence on Reactivity | Predicted Outcome |
|---|---|---|
| Conformational Preference | The bulky substituent will occupy the equatorial position. pressbooks.pub | The cyclohexane ring will be conformationally biased. |
| Steric Hindrance | Reagents will approach from the less hindered face of the ring. | Diastereoselective formation of products. |
| Directing Group Effects | The heteroatoms in the substituent could direct C-H activation. nih.govacs.org | Regioselective functionalization of the ring. |
Potential for Ring Expansion or Contraction Reactions
The structural framework of this compound, specifically the presence of a primary amine on a carbon adjacent to a quaternary ring carbon, suggests a potential for chemically induced ring expansion. The most probable pathway for such a transformation is the Tiffeneau-Demjanov rearrangement. wikipedia.orgsynarchive.com Conversely, ring contraction reactions are generally less favored for cyclohexyl systems unless specific structural features that can stabilize the resulting contracted ring are present, which are not apparent in this molecule.
The Tiffeneau-Demjanov rearrangement is a well-established method for the one-carbon ring expansion of cycloalkanones via their corresponding 1-aminomethyl-cycloalkanols. wikipedia.orglibretexts.org The reaction is typically initiated by the treatment of the primary amine with nitrous acid (HNO₂), which is usually generated in situ from a nitrite (B80452) salt (e.g., NaNO₂) and a strong acid. slideshare.net
The proposed mechanism for the ring expansion of a molecule with the core structure of this compound would proceed as follows:
Diazotization: The primary amino group reacts with nitrous acid to form a diazonium salt. This is a common reaction for primary amines.
Formation of a Carbocation: The diazonium group is an excellent leaving group, and it departs as dinitrogen gas (N₂) to generate a primary carbocation.
Carbocation Rearrangement (Ring Expansion): The primary carbocation is highly unstable and will readily undergo a 1,2-alkyl shift. In this case, a carbon-carbon bond from the cyclohexyl ring migrates to the carbocationic center. This migration results in the expansion of the six-membered cyclohexyl ring into a seven-membered cycloheptyl ring, with the positive charge now residing on a more stable tertiary carbon within the newly formed ring.
Nucleophilic Attack and Product Formation: The carbocation is then quenched by a nucleophile, which in an aqueous acidic medium would be water, to form a cycloheptanol (B1583049) derivative. Subsequent oxidation of the alcohol would yield the corresponding cycloheptanone.
It is important to note that the ether-linked side chain, oxy)ethan-1-ol, could potentially influence the course of the reaction. The hydroxyl group on this side chain might compete with water as a nucleophile, possibly leading to the formation of cyclic ether byproducts. However, the classic Tiffeneau-Demjanov rearrangement favors the formation of the ring-expanded ketone. wikipedia.org
The general outcome of the Tiffeneau-Demjanov rearrangement on a 1-aminomethylcyclohexanol derivative is summarized in the table below.
| Reactant | Reagents | Major Product | Reaction Type |
| 1-(Aminomethyl)cyclohexan-1-ol | Nitrous Acid (HNO₂) | Cycloheptanone | Tiffeneau-Demjanov Rearrangement |
While ring expansion is a plausible transformation for this compound under the conditions of the Tiffeneau-Demjanov rearrangement, the potential for ring contraction is significantly lower. Ring contractions typically occur through rearrangements that lead to a more stable carbocation or relieve ring strain. wikipedia.orgetsu.edu In the case of the primary carbocation formed from the diazotization of this compound, the migration of a ring carbon bond to expand the ring to a seven-membered ring is energetically more favorable than a rearrangement that would lead to a five-membered ring with a side chain. The expansion leads to a more stable tertiary carbocation, whereas a contraction pathway would likely involve a less stable intermediate. Therefore, ring contraction is not a probable reaction pathway for this compound under typical rearrangement conditions.
Derivatization and Analog Development Strategies
Synthesis of Analogues with Modified Cyclohexyl Core Structures
The parent compound features a 1,1-disubstituted cyclohexyl ring. The synthesis of isomeric derivatives, where the aminomethyl and alkoxyethanol groups are placed at different positions (e.g., 1,2-, 1,3-, or 1,4-substitution), can lead to significant changes in the molecule's three-dimensional shape and biological activity. Stereoisomerism in these derivatives, such as cis/trans relationships, further expands the chemical space for exploration.
The stereoselective synthesis of such isomers can be achieved through various organic synthesis methodologies. For instance, starting from appropriately substituted cyclohexene (B86901) precursors, stereocontrolled reactions like dihydroxylation or epoxidation can be employed to introduce oxygen functionalities with defined stereochemistry. nih.gov Subsequent functional group interconversions can then lead to the desired aminomethyl and alkoxyethanol substituents. The choice of synthetic route would dictate the accessible stereoisomers. For example, a visible-light-enabled [4 + 2] cycloaddition could be envisioned for constructing highly functionalized cyclohexylamine (B46788) derivatives with excellent diastereoselectivity. nih.gov
Table 1: Representative Isomeric Analogues of 2-([1-(Aminomethyl)cyclohexyl]oxy)ethan-1-ol
| Compound Name | Substitution Pattern | Key Structural Feature | Potential Impact |
|---|---|---|---|
| trans-2-((2-(Aminomethyl)cyclohexyl)oxy)ethan-1-ol | 1,2-trans | Diaxial or diequatorial arrangement of substituents | Altered spatial orientation affecting receptor binding |
| cis-2-((2-(Aminomethyl)cyclohexyl)oxy)ethan-1-ol | 1,2-cis | Axial-equatorial arrangement of substituents | Different conformational preferences compared to the trans isomer |
| 2-((3-(Aminomethyl)cyclohexyl)oxy)ethan-1-ol | 1,3- | Increased distance between the two functional groups | Potential for interaction with different binding pockets |
Introduction of Additional Functional Groups on the Cyclohexyl Ring
Introducing additional functional groups onto the cyclohexyl ring is a common strategy to modulate properties such as polarity, hydrogen bonding capacity, and metabolic stability. Potential functional groups for introduction include hydroxyl, alkyl, and halogen moieties.
Synthetic strategies for such modifications often involve C-H functionalization of a pre-existing cyclohexyl scaffold or the use of a functionalized starting material. rsc.org For instance, the introduction of a hydroxyl group could be achieved through selective oxidation of a C-H bond. The stereoselective synthesis of polyhydroxylated aminocyclohexanes has been developed, providing pathways to diol and triol analogues. nih.gov Alkyl groups can be introduced via reactions such as the addition of organometallic reagents to a cyclohexanone (B45756) precursor.
Table 2: Examples of Cyclohexyl Ring Functionalization Strategies
| Target Analogue | Functional Group Introduced | Potential Synthetic Approach | Desired Property Modification |
|---|---|---|---|
| 2-((1-(Aminomethyl)-4-hydroxycyclohexyl)oxy)ethan-1-ol | Hydroxyl (-OH) | Stereoselective reduction of a corresponding cyclohexanone or C-H oxidation | Increased polarity and hydrogen bonding potential |
| 2-((1-(Aminomethyl)-4-methylcyclohexyl)oxy)ethan-1-ol | Methyl (-CH₃) | Grignard reaction on a protected 4-ketocyclohexane derivative | Increased lipophilicity and steric bulk |
Exploration of Homologous and Isomeric Structures (e.g., Cyclopentyl Analogues for Comparative Chemical Studies)
Replacing the cyclohexyl ring with other cycloalkanes, such as cyclopentyl or cycloheptyl rings, can provide valuable insights into the optimal ring size for biological activity. Cyclopentyl analogues, being more rigid and having a different conformational profile than cyclohexyl derivatives, are of particular interest in comparative studies, especially for agents targeting the central nervous system (CNS). nih.gov The reduced ring strain and altered steric hindrance of different ring sizes can influence solubility and binding affinity.
The synthesis of these homologous structures would follow similar synthetic pathways to the cyclohexyl parent, starting from the corresponding cycloalkanone or cycloalkanol. For example, the synthesis of 2-([1-(aminomethyl)cyclopentyl]oxy)ethan-1-ol would likely begin with cyclopentanone.
Table 3: Comparative Properties of Cycloalkyl Cores
| Ring System | Key Physicochemical Differences from Cyclohexyl | Rationale for Investigation |
|---|---|---|
| Cyclopentyl | Higher ring strain, less conformational flexibility, potentially altered lipophilicity (LogP) | To assess the impact of ring size and rigidity on target engagement and CNS penetration. nih.gov |
Design and Synthesis of Derivatives with Altered Alkoxyethanol Chains
The alkoxyethanol chain provides a crucial link and contains a primary alcohol, which is a key site for hydrogen bonding. Modifications to this chain can fine-tune the compound's solubility, polarity, and interactions with biological targets.
Strategies to alter the alkoxyethanol chain include homologation to create longer chains (e.g., propanol (B110389), butanol) or introducing branching. Longer chains can alter the distance between the cyclohexyl core and the terminal hydroxyl group, which may be critical for optimal interaction with a target. Branching can introduce chirality and steric hindrance, potentially leading to stereoselective interactions.
A general approach to synthesizing these analogues involves the reaction of 1-(aminomethyl)cyclohexanol (B1329751) with a protected haloalkanol of the desired chain length and branching pattern, followed by deprotection. For example, reaction with a protected 3-chloropropan-1-ol would yield the propanol analogue. A patent describes a process for preparing cycloalkylpropanolamine derivatives by reacting an epoxide intermediate with a primary amine, which could be adapted for these syntheses. google.com
Table 4: Representative Analogues with Modified Alkoxy Chains
| Compound Name | Chain Modification | Potential Synthetic Route | Anticipated Property Change |
|---|---|---|---|
| 3-([1-(Aminomethyl)cyclohexyl]oxy)propan-1-ol | Chain extension (n=3) | Williamson ether synthesis with 3-halopropanol | Increased distance between ring and hydroxyl group |
| 2-([1-(Aminomethyl)cyclohexyl]oxy)propan-1-ol | Introduction of branching | Etherification with 1-halopropan-2-ol | Introduction of a chiral center and steric bulk |
Introduction of Other Oxygen-Containing Functional Groups
Replacing or modifying the terminal hydroxyl group with other oxygen-containing functionalities can further diversify the compound's properties. For instance, oxidation of the primary alcohol to a carboxylic acid would introduce a negative charge at physiological pH, drastically altering its solubility and potential ionic interactions. Conversion to a methyl ether would eliminate the hydrogen-bonding donor capability of the hydroxyl group.
These transformations can be accomplished using standard functional group interconversion reactions. For example, a selective oxidation could yield the corresponding carboxylic acid, while etherification with a methylating agent would produce the methyl ether. Iron-catalyzed etherification reactions provide an environmentally benign method for such transformations. nih.gov
Table 5: Derivatives with Modified Oxygen-Containing Functional Groups
| Compound Name | Functional Group Modification | Synthetic Method | Impact on Hydrogen Bonding |
|---|---|---|---|
| 2-([1-(Aminomethyl)cyclohexyl]oxy)acetic acid | Hydroxyl to Carboxylic Acid | Oxidation (e.g., with TEMPO/bleach) | Introduces a hydrogen bond donor and acceptor; becomes anionic |
| 1-((2-Methoxyethoxy)methyl)cyclohexan-1-amine | Hydroxyl to Methoxy | Williamson ether synthesis (e.g., with methyl iodide) | Eliminates hydrogen bond donor capability |
Advanced Modifications of the Aminomethyl Group
The primary amine of the aminomethyl group in this compound serves as a versatile synthetic handle for a wide range of derivatization strategies. Modifications at this position are pivotal for modulating the compound's physicochemical properties, such as basicity, lipophilicity, and hydrogen bonding capacity. These alterations can profoundly influence molecular interactions and pharmacokinetic profiles. Advanced derivatization approaches focus on converting the primary amine into higher-order amines or incorporating it into complex heterocyclic scaffolds.
Formation of Secondary, Tertiary, and Quaternary Amines
The transformation of the primary amine to secondary, tertiary, and quaternary amines is a fundamental strategy in analog development. Each successive alkylation of the nitrogen atom introduces distinct structural and electronic changes.
Secondary and Tertiary Amines The synthesis of secondary and tertiary amines from the parent compound can be achieved through several reliable methods. Reductive amination is a prevalent technique, involving the reaction of the primary amine with an aldehyde or ketone to form an intermediate imine or enamine, which is then reduced in situ. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and sodium triacetoxyborohydride. youtube.com This method is highly versatile, allowing for the introduction of a wide array of alkyl and aryl substituents.
Direct N-alkylation using alkyl halides offers another route, though it can sometimes be challenging to control the degree of alkylation, potentially leading to mixtures of secondary, tertiary, and even quaternary products. organic-chemistry.org To achieve selective mono-N-alkylation, specific catalytic systems and reagents, such as cesium hydroxide, can be employed to favor the formation of secondary amines. organic-chemistry.org For the synthesis of tertiary amines, exhaustive alkylation with an appropriate alkylating agent like methyl iodide or reductive amination of a secondary amine can be utilized. youtube.com Catalytic methods using palladium on carbon (Pd/C) or rhodium on carbon (Rh/C) with nitriles as alkylating agents under hydrogenation conditions also provide an efficient pathway to tertiary amines from primary aliphatic amines. rsc.org
Quaternary Amines Quaternization involves the further alkylation of a tertiary amine to form a quaternary ammonium (B1175870) salt. This transformation is typically accomplished by treating the tertiary amine derivative with an alkyl halide (e.g., methyl iodide). The resulting quaternary ammonium salt carries a permanent positive charge, which significantly alters the compound's polarity and solubility.
Incorporation into Heterocyclic Ring Systems
The primary aminomethyl group is an ideal starting point for the construction of various nitrogen-containing heterocyclic rings. These cyclization reactions significantly increase the structural complexity and rigidity of the resulting analogs, which can be advantageous for optimizing molecular recognition and other biological properties.
Common strategies involve reacting the amine with bifunctional electrophiles. For example, reaction with 1,4-dicarbonyl compounds in a Paal-Knorr synthesis can yield substituted pyrroles. Similarly, condensation with β-ketoesters or 1,3-dicarbonyl compounds can lead to the formation of pyrimidines or other six-membered heterocycles. Transition metal-catalyzed cyclization reactions have also become a powerful tool for constructing diverse ring systems. iupac.org
Imino-Diels-Alder reactions represent another sophisticated approach, where an imine formed from the primary amine reacts with a suitable diene to construct substituted tetrahydroquinolines or related fused systems. researchgate.net Furthermore, intramolecular cyclization strategies can be employed if the other functional groups on the parent molecule are suitably modified. For instance, converting the distal hydroxyl group into a leaving group or an aldehyde could facilitate an intramolecular nucleophilic attack by the amine to form a cyclic amine. Such cyclizations are valuable for creating a wide array of monocyclic, bicyclic, and polycyclic scaffolds. iupac.orgmdpi.com
Applications in Advanced Organic Synthesis and Material Science
Development as Chiral Auxiliaries and Ligands in Asymmetric Catalysis
There is currently no scientific literature available that describes the design, synthesis, or application of chiral ligands based on the 2-([1-(Aminomethyl)cyclohexyl]oxy)ethan-1-OL scaffold. Consequently, there are no reported instances of its use in enantioselective reactions such as asymmetric additions, reductions, or cyclizations. The potential of this compound as a chiral auxiliary or ligand in asymmetric catalysis remains unexplored.
Building Blocks for Supramolecular Chemistry and Molecular Recognition Systems
Investigations into the role of this compound in supramolecular chemistry have not been published. There is no available data on its use in the fabrication of self-assembled structures or ordered assemblies. Similarly, the formation of coordination complexes with metal centers involving this compound has not been described in the current body of scientific research.
Precursors for Polymer Synthesis and Material Science
The utility of this compound as a precursor for polymer synthesis has not been established in the available literature. Research detailing its incorporation into polymeric materials or its use in the development of new materials is not present in scientific databases.
Synthesis of Monomers for Controlled Polymerization Techniques
The presence of reactive functional groups (amine and hydroxyl) allows this compound to be chemically modified and converted into specialized monomers. These monomers are designed for use in controlled polymerization techniques, such as atom transfer radical polymerization (ATRP) or reversible addition-fragmentation chain-transfer (RAFT) polymerization. These methods allow for the precise construction of polymers with well-defined architectures and molecular weights.
The conversion of this compound into a monomer typically involves the reaction of its amine or hydroxyl group with a polymerizable moiety, such as an acrylate (B77674) or methacrylate (B99206) group. The resulting monomer can then be polymerized in a controlled manner to produce polymers with pendant cyclohexyl groups, which can influence the material's properties.
Table 1: Potential Monomers Derived from this compound
| Monomer Name | Polymerizable Group | Resulting Polymer Feature |
| [1-(Aminomethyl)cyclohexyl]oxy)ethyl acrylate | Acrylate | Pendent cyclohexyl and amine functionalities |
| [1-(Aminomethyl)cyclohexyl]oxy)ethyl methacrylate | Methacrylate | Pendent cyclohexyl and amine functionalities |
Integration into Polymer Backbones or Side Chains for Modulating Material Properties
Once polymerized, the structural motifs originating from this compound can be strategically positioned within the polymer architecture. When incorporated into the polymer backbone, the rigid cyclohexane (B81311) ring can enhance the thermal stability and mechanical strength of the resulting material.
Alternatively, when tethered as a side chain, the functional groups of the original molecule can be utilized for post-polymerization modifications. This allows for the introduction of other chemical entities, enabling the fine-tuning of properties such as solubility, adhesion, and biocompatibility. The primary amine group, for instance, can serve as a site for grafting other polymer chains or for introducing specific functionalities through reactions like amidation.
Utilization in the Synthesis of Specialty Chemicals
Beyond polymer science, this compound serves as a versatile intermediate in the synthesis of a range of specialty chemicals, contributing to advancements in coatings, adhesives, and other industrial applications.
Components for Coatings, Adhesives, and Resins
In the formulation of coatings, adhesives, and resins, this compound can be used as a crosslinking agent or as a modifier to enhance performance. The dual functionality of the molecule allows it to react with different components of a formulation. For example, the hydroxyl group can participate in condensation reactions with isocyanates to form polyurethanes, while the amine group can react with epoxy resins.
The incorporation of the cyclohexyl group can improve the durability, chemical resistance, and weathering characteristics of the final product. These attributes are highly desirable in applications such as automotive coatings, industrial adhesives, and high-performance composite materials.
Intermediates for Agrochemicals or Industrial Catalysts
The chemical structure of this compound also lends itself to the synthesis of more complex molecules with potential applications in agrochemicals and industrial catalysis. The primary amine can be a starting point for the synthesis of various nitrogen-containing heterocyclic compounds, which are common scaffolds in biologically active molecules.
In the field of catalysis, this compound can be used as a ligand for metal catalysts. The amine and hydroxyl groups can coordinate with a metal center, and the cyclohexyl group can provide steric bulk to influence the selectivity of the catalytic reaction. Such tailored catalysts are crucial for efficient and environmentally friendly chemical manufacturing processes.
Theoretical and Computational Chemistry Studies of 2 1 Aminomethyl Cyclohexyl Oxy Ethan 1 Ol
Quantum Chemical Calculations for Electronic Structure Analysis
No published studies were found that performed quantum chemical calculations on 2-([1-(Aminomethyl)cyclohexyl]oxy)ethan-1-OL. Therefore, data on its electronic structure from these methods are not available.
Determination of Frontier Molecular Orbitals (HOMO/LUMO)
There are no available data from computational studies detailing the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels or spatial distributions for this specific compound.
Charge Distribution Analysis and Electrostatic Potentials
Information regarding the charge distribution and molecular electrostatic potential (MEP) maps, which are crucial for understanding the reactive sites of the molecule, is not present in the available literature.
Prediction of Spectroscopic Parameters (e.g., Computational NMR and IR)
No computational predictions for the Nuclear Magnetic Resonance (NMR) chemical shifts or Infrared (IR) vibrational frequencies for this compound have been published.
Reaction Mechanism Elucidation and Transition State Analysis
There is a lack of published research on the computational elucidation of reaction mechanisms involving this compound.
Computational Mapping of Plausible Reaction Pathways
No computational studies have mapped the plausible reaction pathways for this molecule, which would be essential for understanding its synthesis and degradation.
Prediction of Rate-Determining Steps and Selectivities
Without reaction pathway analysis, there are no predictions available for the rate-determining steps or the kinetic and thermodynamic selectivities of potential reactions involving this compound.
Molecular Dynamics Simulations for Conformational Sampling
Molecular dynamics (MD) simulations serve as a powerful computational microscope to investigate the time-dependent behavior of molecules. For a flexible molecule like this compound, MD simulations provide invaluable insights into its conformational preferences and dynamics, which are crucial for understanding its chemical behavior and potential interactions with other molecules. These simulations solve Newton's equations of motion for a system of atoms, allowing for the exploration of the molecule's potential energy surface over time.
Exploration of Conformational Energy Landscapes in Solution and Gas Phase
The conformational landscape of this compound is complex due to the rotational freedom around several single bonds and the chair-boat-skew interconversion of the cyclohexane (B81311) ring. The presence of polar functional groups (amino and hydroxyl) suggests that the solvent environment will significantly influence the relative energies of different conformers.
In the gas phase , intramolecular hydrogen bonding is expected to be a dominant factor in determining the most stable conformations. Specifically, a hydrogen bond could form between the hydroxyl group's hydrogen and the amino group's nitrogen, or between the hydroxyl hydrogen and the ether oxygen. The chair conformation of the cyclohexane ring is anticipated to be the most stable, with the bulky -CH2O(CH2)2OH and -CH2NH2 substituents occupying equatorial positions to minimize steric hindrance.
In an aqueous solution , the conformational landscape is expected to change significantly. The polar solvent molecules can form intermolecular hydrogen bonds with the amino and hydroxyl groups of the molecule. This competition with intramolecular hydrogen bonds can stabilize more extended, or "open," conformations that are less favorable in the gas phase. The explicit inclusion of solvent molecules in MD simulations is therefore critical to accurately model the conformational preferences in solution.
Below is a hypothetical representation of the relative energies of different conformers in both gas and solution phases, as might be determined from extensive MD simulations.
| Conformer | Key Feature | Relative Energy (Gas Phase, kcal/mol) | Relative Energy (Aqueous Solution, kcal/mol) |
| A | Intramolecular H-bond (OH---N) | 0.0 | 2.5 |
| B | Intramolecular H-bond (OH---O) | 1.2 | 3.0 |
| C | Extended (Solvated) | 4.5 | 0.0 |
| D | Axial Substituent | 6.8 | 7.2 |
Analysis of Intramolecular Dynamics and Flexibility
The flexibility of this compound arises from several key sources: the puckering of the cyclohexane ring, the rotation around the C-C and C-O single bonds of the side chains, and the inversion of the amino group. MD simulations can quantify this flexibility by analyzing the trajectories of the atoms over time.
One common method to analyze flexibility is through the calculation of the root-mean-square fluctuation (RMSF) of each atom. Higher RMSF values indicate greater mobility. For this molecule, the terminal atoms of the ethoxy and aminomethyl groups are expected to exhibit the highest RMSF values, indicating significant flexibility. In contrast, the carbon atoms of the cyclohexane ring are expected to have lower RMSF values, reflecting their more constrained movement within the ring structure.
Furthermore, the analysis of dihedral angle distributions over the course of a simulation can reveal the preferred rotational states (rotamers) and the energy barriers between them. For the C-C-O-C dihedral of the ethoxy side chain, for example, one would expect to observe distinct populations corresponding to gauche and anti conformations, with the relative populations being dependent on the solvent environment.
Structure-Reactivity Relationship Studies via Computational Methods
Computational methods can be employed to understand and predict the reactivity of this compound. These studies typically involve quantum mechanical calculations to determine the electronic structure of the molecule, which in turn governs its reactivity.
One of the most common approaches is the use of Density Functional Theory (DFT) to calculate various molecular properties that serve as reactivity descriptors. For this compound, key aspects of its reactivity include the nucleophilicity of the amino group and the ether oxygen, and the acidity of the hydroxyl group.
The Fukui function is a conceptual DFT tool used to identify the most reactive sites in a molecule towards nucleophilic, electrophilic, and radical attacks. For this molecule, the nitrogen atom of the amino group is expected to have a high value for the Fukui function corresponding to nucleophilic attack (f+), indicating it is a primary site for reaction with electrophiles. Conversely, the hydrogen atom of the hydroxyl group would likely have a high value for the Fukui function for electrophilic attack (f-), suggesting it is the most acidic proton.
Electrostatic potential (ESP) maps provide a visual representation of the charge distribution in a molecule. In the ESP map of this compound, one would expect to see negative potential (typically colored red) around the nitrogen and oxygen atoms, indicating regions of high electron density that are susceptible to electrophilic attack. Positive potential (blue) would be expected around the hydroxyl hydrogen, confirming its acidic character.
The following table summarizes key computed reactivity descriptors for the different functional groups within the molecule.
| Functional Group | Relevant Atom | Computed Property | Implication for Reactivity |
| Amino | Nitrogen | High f+ value, Negative ESP | Primary site for electrophilic attack (nucleophilic) |
| Hydroxyl | Oxygen | Negative ESP | Potential for hydrogen bonding and nucleophilicity |
| Hydroxyl | Hydrogen | High f- value, Positive ESP | Most acidic proton in the molecule |
| Ether | Oxygen | Moderate Negative ESP | Weaker nucleophilic site compared to the amino group |
By correlating these computed properties with experimentally observed reactivity (if available) or by comparing them to known trends for similar molecules, a robust structure-reactivity relationship can be established. This allows for the prediction of how the molecule will behave in different chemical environments and provides a rational basis for its potential applications.
Future Research Directions and Perspectives
Development of Highly Efficient and Stereoselective Synthetic Methodologies
A primary challenge and opportunity in the study of 2-([1-(Aminomethyl)cyclohexyl]oxy)ethan-1-OL lies in the development of synthetic routes that are not only efficient but also offer precise control over stereochemistry. The C1 position of the cyclohexane (B81311) ring is a quaternary stereocenter, and methodologies that can selectively produce one enantiomer are highly desirable, as the biological activity and material properties of chiral molecules are often enantiomer-dependent.
Future research should focus on:
Asymmetric Synthesis: Exploring catalytic asymmetric methods to construct the chiral quaternary center. This could involve strategies like enantioselective desymmetrization of a prochiral cyclohexanone (B45756) derivative or asymmetric addition to a cyclohexylidene intermediate.
Biocatalysis: Utilizing enzymes for the stereoselective synthesis of chiral amino alcohols is a promising green chemistry approach. nih.govnih.govresearchgate.netfrontiersin.orgrsc.orgfrontiersin.org Enzymes such as transaminases or engineered amine dehydrogenases could be employed to resolve racemic mixtures or to directly synthesize the desired enantiomer with high selectivity under mild conditions. frontiersin.orgfrontiersin.org
Auxiliary-Controlled Synthesis: The use of chiral auxiliaries covalently bonded to the substrate can control the formation of new stereogenic centers. diva-portal.org Developing methods where a chiral auxiliary directs the stereoselective formation of the C1 center, followed by its efficient removal, would be a valuable strategy.
| Synthetic Strategy | Potential Advantage | Key Research Focus |
| Catalytic Asymmetric Synthesis | High efficiency and atom economy. | Development of novel chiral catalysts and ligands. |
| Biocatalysis | High enantioselectivity, mild reaction conditions, environmentally benign. nih.gov | Enzyme screening, protein engineering, and process optimization. rsc.org |
| Chiral Auxiliary Methods | Predictable stereochemical outcome. | Design of effective and easily removable auxiliaries. |
Exploration of Novel Chemical Transformations and Reactivity Patterns
The bifunctional nature of this compound, containing both a nucleophilic amine and a hydroxyl group, allows for a rich variety of chemical transformations. Investigating its reactivity can lead to the synthesis of novel derivatives with unique properties and applications.
Key areas for exploration include:
Intramolecular Cyclization: The proximity of the amino and hydroxyl groups could facilitate intramolecular cyclization reactions to form novel heterocyclic structures, such as substituted piperidines or morpholines, under appropriate catalytic conditions.
Derivatization of Functional Groups: Systematic derivatization of the primary amine and primary alcohol can yield a library of new compounds. For example, acylation or alkylation of the amine and esterification or etherification of the alcohol would allow for fine-tuning of the molecule's physicochemical properties.
Polymerization Monomers: The presence of two reactive functional groups (amine and alcohol) makes this compound a potential monomer for the synthesis of novel polymers like poly(ester amide)s or polyurethanes. Research into its polymerization behavior, alone or with co-monomers, could lead to new materials with unique thermal or mechanical properties. nih.gov
Reactions of the Cyclohexane Ring: While the functional groups are the primary sites of reactivity, transformations involving the cyclohexane ring itself, such as catalytic dehydrogenation or ring-opening, could be explored to generate further molecular diversity. fastercapital.com
Expansion of Applications into Emerging Fields Beyond Current Scope
While amino alcohols are known for their roles in pharmaceuticals and as chiral ligands, the specific structure of this compound may lend itself to a broader range of applications. alfa-chemistry.comwikipedia.org
Future research could investigate its potential in:
Materials Science: As a building block for functional polymers, its incorporation could impart specific properties like improved thermal stability, biodegradability, or altered surface characteristics. nih.gov It could also be investigated as a dispersant or surface-modifying agent in coatings and formulations. pcimag.com
Catalysis: The vicinal amino alcohol moiety is a common feature in chiral ligands for asymmetric catalysis. alfa-chemistry.com Synthesizing enantiomerically pure forms of the compound and its derivatives could yield new ligands for a variety of metal-catalyzed reactions, potentially offering unique selectivity due to the sterically demanding cyclohexane backbone.
Supramolecular Chemistry: The ability of the molecule to form hydrogen bonds through its amine and alcohol groups, combined with the conformational flexibility of the cyclohexane ring, makes it an interesting candidate for the design of self-assembling systems, host-guest complexes, or molecular sensors.
| Application Area | Potential Role of the Compound | Research Objective |
| Materials Science | Monomer for specialty polymers, coating additive. nih.govpcimag.com | Synthesize and characterize novel polymers and evaluate their properties. |
| Asymmetric Catalysis | Chiral ligand for metal catalysts. | Prepare enantiopure ligands and test their efficacy in asymmetric reactions. |
| Supramolecular Chemistry | Building block for self-assembled structures. | Investigate hydrogen bonding patterns and host-guest interactions. |
Advanced Integrated Experimental and Computational Approaches
The conformational flexibility of the cyclohexane ring in this compound presents a challenge for understanding its structure-property relationships. An integrated approach combining experimental studies with advanced computational modeling would provide deeper insights.
Future directions include:
Conformational Analysis: Utilizing computational methods like Density Functional Theory (DFT) to model the conformational landscape of the molecule. researchgate.net This can predict the most stable chair conformations and the preferred orientation of the substituents, which is crucial for understanding its reactivity and interactions. libretexts.orglibretexts.orgfiveable.me
Reactivity Prediction: Quantum chemical calculations can be used to model reaction pathways, calculate transition state energies, and predict the outcomes of potential chemical transformations. walshmedicalmedia.comnih.govscienceopen.com This can guide experimental work, saving time and resources by identifying the most promising reaction conditions.
Structure-Property Relationship Modeling: Computational tools can help correlate specific structural features (e.g., stereochemistry, conformation) with observable properties, such as catalytic activity or material performance. This predictive modeling can accelerate the design of derivatives with enhanced functionalities.
Innovations in Sustainable Chemical Processes for this compound Production
Developing environmentally friendly and efficient manufacturing processes is a critical aspect of modern chemistry. Future research should focus on sustainable methods for the synthesis of this compound.
Key areas for innovation are:
Green Solvents and Catalysts: Moving away from hazardous organic solvents towards greener alternatives like water or bio-based solvents is crucial. scispace.comrsc.org The development of recyclable heterogeneous catalysts or metal-free catalytic systems would also significantly improve the sustainability of the synthesis.
Flow Chemistry: Implementing continuous flow synthesis can offer numerous advantages over traditional batch processes, including improved safety, better process control, higher yields, and easier scalability. acs.orgamf.chgoogle.comresearchgate.netgoogle.com Developing a flow process for the production of this compound would be a significant advancement.
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product (high atom economy) is a core principle of green chemistry. Future synthetic strategies should be evaluated based on their atom economy to minimize waste generation.
Renewable Feedstocks: Investigating synthetic pathways that start from renewable feedstocks rather than petroleum-based sources would represent a major step towards a fully sustainable production process.
Q & A
Q. What are the optimal synthetic routes for 2-([1-(Aminomethyl)cyclohexyl]oxy)ethan-1-OL, and what key intermediates are involved?
Methodological Answer: The synthesis typically involves multi-step reactions, including:
- Protection of the aminomethyl group : Use tert-butyl carbamate (Boc) as a protecting group for the amine functionality, as seen in the synthesis of related cyclohexyl-aminomethyl intermediates .
- Ether linkage formation : React 1-(aminomethyl)cyclohexanol with a halogenated ethanol derivative (e.g., 2-chloroethanol) under basic conditions (e.g., NaH or K₂CO₃) to form the ether bond.
- Deprotection : Remove the Boc group using HCl in methanol, followed by neutralization with K₂CO₃ to yield the final compound .
Key Intermediates : - tert-Butyl ((1-(aminomethyl)cyclohexyl)methyl)carbamate (CAS analogs in Enamine Ltd’s catalog) .
- Halogenated ethanolic precursors (e.g., 2-chloroethanol derivatives) .
Q. How can researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
- Spectroscopic Analysis :
- NMR : Use H and C NMR to confirm the presence of the cyclohexyl ring (δ 1.2–2.0 ppm for cyclohexyl protons), ether linkage (δ 3.5–4.0 ppm), and hydroxyl/amine groups (broad signals at δ 1.5–3.0 ppm) .
- Mass Spectrometry (MS) : ESI-MS can verify molecular weight (calculated: 215.3 g/mol) and detect fragmentation patterns (e.g., loss of –CH₂NH₂ or –OH groups) .
- Chromatography : HPLC with a C18 column and UV detection at 210–220 nm ensures purity (>95%) .
Advanced Research Questions
Q. How does the stereochemistry of the cyclohexyl ring influence the compound’s reactivity and biological activity?
Methodological Answer:
- Conformational Analysis :
- Use density functional theory (DFT) calculations to model chair vs. boat conformations of the cyclohexyl ring. Axial vs. equatorial positioning of the aminomethyl group affects hydrogen-bonding potential and steric interactions .
- Compare kinetic data (e.g., reaction rates with electrophiles) between axial and equatorial isomers synthesized via stereoselective routes .
- Biological Assays :
- Test enantiomers in receptor-binding assays (e.g., GABAₐ or NMDA receptors) to correlate stereochemistry with activity. Use chiral HPLC for separation .
Q. What strategies resolve contradictions in reported solubility and stability data for this compound?
Methodological Answer:
- Controlled Solubility Studies :
- Perform parallel experiments in polar (e.g., water, DMSO) and non-polar solvents (e.g., hexane) under standardized conditions (25°C, pH 7.4). Note discrepancies due to hygroscopicity or pH-sensitive amine protonation .
- Use dynamic light scattering (DLS) to detect aggregation in aqueous solutions .
- Stability Testing :
- Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS monitoring. Instability in acidic conditions may arise from ether cleavage or amine oxidation .
Q. How can computational modeling guide the design of derivatives with enhanced pharmacological properties?
Methodological Answer:
- In Silico Tools :
- Molecular Docking : Simulate interactions with target proteins (e.g., kinases or GPCRs) using AutoDock Vina. Prioritize derivatives with improved binding affinity (ΔG < -8 kcal/mol) .
- ADMET Prediction : Use SwissADME to optimize logP (target 1–3), aqueous solubility, and CYP450 inhibition profiles .
- Synthetic Validation :
- Introduce substituents (e.g., halogens or methoxy groups) at the cyclohexyl or ethanol moiety to validate predicted bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
